molecular formula C10H6BrF2N B6163044 6-bromo-1-(difluoromethyl)isoquinoline CAS No. 1976052-16-0

6-bromo-1-(difluoromethyl)isoquinoline

Katalognummer: B6163044
CAS-Nummer: 1976052-16-0
Molekulargewicht: 258.06 g/mol
InChI-Schlüssel: PHOMVFRCNKOODI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Bromo-1-(difluoromethyl)isoquinoline is a heterocyclic aromatic compound with the molecular formula C10H6BrF2N It is characterized by the presence of a bromine atom and a difluoromethyl group attached to an isoquinoline ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

One common method is the Suzuki–Miyaura coupling reaction, which involves the use of boron reagents and palladium catalysts to form carbon-carbon bonds . The reaction conditions often include mild temperatures and the presence of a base to facilitate the coupling process.

Industrial Production Methods

Industrial production of 6-bromo-1-(difluoromethyl)isoquinoline may involve large-scale bromination and coupling reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

6-Bromo-1-(difluoromethyl)isoquinoline undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.

    Coupling Reactions: The compound is commonly used in coupling reactions, such as the Suzuki–Miyaura coupling, to form new carbon-carbon bonds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines and thiols, often under basic conditions.

    Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.

    Coupling Reactions: Palladium catalysts and boron reagents are frequently used in coupling reactions, with bases like potassium carbonate to facilitate the process.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted isoquinoline derivatives, while coupling reactions can produce complex aromatic compounds.

Wissenschaftliche Forschungsanwendungen

6-Bromo-1-(difluoromethyl)isoquinoline has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 6-bromo-1-(difluoromethyl)isoquinoline involves its interaction with molecular targets and pathways within biological systems. The presence of the bromine and difluoromethyl groups can influence the compound’s reactivity and binding affinity to specific enzymes or receptors. These interactions can modulate biological processes, leading to potential therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    6-Bromoisoquinoline: Lacks the difluoromethyl group, which can affect its reactivity and biological activity.

    1-(Difluoromethyl)isoquinoline: Lacks the bromine atom, resulting in different chemical properties and applications.

    6-Chloro-1-(difluoromethyl)isoquinoline:

Uniqueness

6-Bromo-1-(difluoromethyl)isoquinoline is unique due to the combination of the bromine atom and the difluoromethyl group on the isoquinoline ring. This combination imparts distinct chemical properties, making it valuable for specific synthetic and research applications.

Eigenschaften

CAS-Nummer

1976052-16-0

Molekularformel

C10H6BrF2N

Molekulargewicht

258.06 g/mol

IUPAC-Name

6-bromo-1-(difluoromethyl)isoquinoline

InChI

InChI=1S/C10H6BrF2N/c11-7-1-2-8-6(5-7)3-4-14-9(8)10(12)13/h1-5,10H

InChI-Schlüssel

PHOMVFRCNKOODI-UHFFFAOYSA-N

Kanonische SMILES

C1=CC2=C(C=CN=C2C(F)F)C=C1Br

Reinheit

95

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.